

The Definitive Guide to the Structure of Kdo2-Lipid A Ammonium Salt

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Compound of Interest

Compound Name: *Kdo2-Lipid A ammonium*

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Introduction

Kdo2-Lipid A is the minimal and essential component of the lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria.[1][2] It is a potent agonist of the Toll-like receptor 4 (TLR4) signaling pathway, playing a crucial role in the innate immune response to bacterial infections.[3][4][5] The ammonium salt of Kdo2-Lipid A is a commonly used, chemically defined form of this molecule, offering high purity and batch-to-batch consistency for research and development applications.[4][6][7] This technical guide provides a comprehensive overview of the structure of **Kdo2-Lipid A ammonium** salt, including its physicochemical properties, detailed experimental protocols for its characterization, and its interaction with the TLR4 signaling pathway.

Molecular Structure and Composition

Kdo2-Lipid A is a complex glycolipid composed of two main parts: a lipid A moiety and a disaccharide of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).[1][8][9]

- **Lipid A Moiety:** The lipid A portion serves as the hydrophobic anchor of the molecule within the bacterial outer membrane.[10][11] In *Escherichia coli*, a frequently studied model, the lipid A backbone consists of a $\beta(1 \rightarrow 6)$ linked disaccharide of two glucosamine (GlcN) residues. This disaccharide is typically phosphorylated at the 1 and 4' positions.[10][11] The backbone is acylated with several fatty acid chains. In *E. coli*, this typically includes four

primary (R)-3-hydroxymyristoyl chains attached directly to the glucosamine units and two secondary acyl chains (lauroyl and myristoyl) attached to the hydroxyl groups of two of the primary fatty acids.[\[10\]](#)[\[12\]](#)

- **Kdo Disaccharide:** Two Kdo residues are attached to the 6'-position of the distal glucosamine unit of the lipid A backbone.[\[8\]](#)[\[9\]](#) The first Kdo residue is linked via an α -(2 \rightarrow 6) ketosidic bond to the lipid A.[\[8\]](#) The second Kdo residue is then linked to the first.
- **Ammonium Salt:** The phosphate groups of the lipid A moiety are acidic and are typically neutralized by counterions. In the ammonium salt form, ammonium ions (NH_4^+) serve this role, enhancing the solubility and stability of the molecule for experimental use.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **Kdo2-Lipid A ammonium salt**, primarily based on the well-characterized structure from E. coli.

Table 1: Physicochemical Properties of **Kdo2-Lipid A Ammonium Salt**

Property	Value	Reference(s)
Molecular Formula	$\text{C}_{110}\text{H}_{202}\text{N}_2\text{O}_{39}\text{P}_2 \cdot x\text{NH}_3$	[10]
Molecular Weight (Free Acid)	2238.72 g/mol	[10]
Molecular Weight (Ammonium Salt)	~2306.84 g/mol	[11] [13] [14]
Appearance	White to off-white powder	[8]

Table 2: Mass Spectrometry Data for E. coli Kdo2-Lipid A

Ion Type	m/z (observed)	Description	Reference(s)
[M-2H] ²⁻	1117.7	Doubly charged molecular ion	[15]
[M-H] ⁻	2236.2	Singly charged molecular ion	[2]
[M-H-Kdo] ⁻	2016.2	Loss of one Kdo residue	[2]
[M-H-2Kdo] ⁻	1796.3	Loss of two Kdo residues	[2]

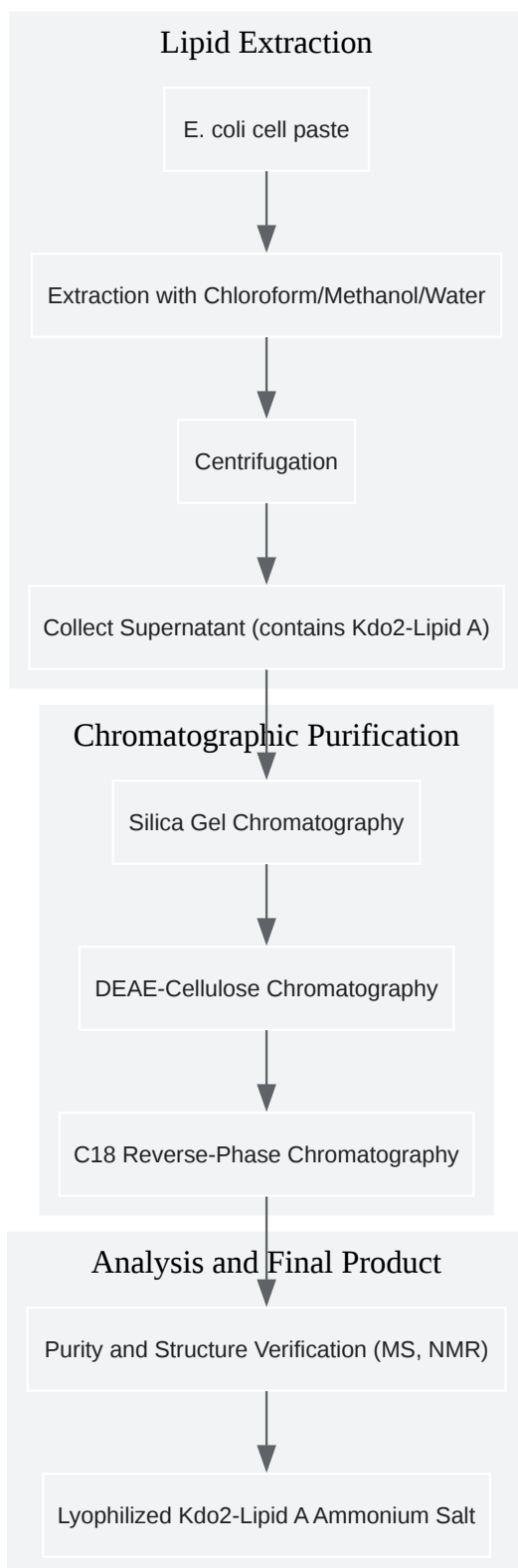
Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of Kdo2-Lipid A.

Isolation and Purification of Kdo2-Lipid A from *E. coli*

This protocol is adapted from the large-scale preparation described by Raetz et al. (2006).[\[1\]](#)
[\[15\]](#)[\[16\]](#)

Experimental Workflow for Kdo2-Lipid A Purification



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Caption: Workflow for the purification of Kdo2-Lipid A.

Methodology:

- Cell Culture: Grow a heptose-deficient mutant strain of E. coli (e.g., WBB06) in a suitable broth medium.[\[17\]](#)
- Lipid Extraction:
 - Harvest the cell paste by centrifugation.
 - Extract the total lipids from the cell paste using a single-phase Bligh-Dyer mixture of chloroform, methanol, and water.[\[18\]](#)
 - Separate the insoluble material by centrifugation. The supernatant contains Kdo2-Lipid A and glycerophospholipids.[\[18\]](#)
- Silica Gel Chromatography:
 - Apply the crude lipid extract to a silica gel column.
 - Elute with a gradient of chloroform and methanol to separate Kdo2-Lipid A from other lipids.[\[16\]](#)
- DEAE-Cellulose Chromatography:
 - Further purify the Kdo2-Lipid A fraction on a DEAE-cellulose anion-exchange column.
 - Elute with a salt gradient (e.g., ammonium acetate) in a chloroform/methanol/water solvent system.[\[16\]](#)
- C18 Reverse-Phase Chromatography:
 - Perform a final purification step using a C18 reverse-phase column.
 - Elute with a gradient of an appropriate organic solvent (e.g., acetonitrile) in water.[\[16\]](#)
- Conversion to Ammonium Salt and Lyophilization:
 - Desalt the purified Kdo2-Lipid A.

- Convert to the ammonium salt by titration with ammonium hydroxide.
- Lyophilize to obtain a stable powder.

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and purity of Kdo2-Lipid A.^{[2][16][19]}

Methodology:

- Sample Preparation: Dissolve the purified **Kdo2-Lipid A ammonium** salt in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).^[2]
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 0.2 $\mu\text{L}/\text{min}$).^[2]
- Mass Spectrometry Parameters:
 - Operate the mass spectrometer in negative ion mode.^[2]
 - Set appropriate voltages for the capillary and cone.
 - Acquire data over a relevant m/z range (e.g., 700-2500).
- Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the parent ion. Fragmentation will typically show the sequential loss of the Kdo residues.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity and stereochemistry of the molecule.^{[4][9][16]}

Methodology:

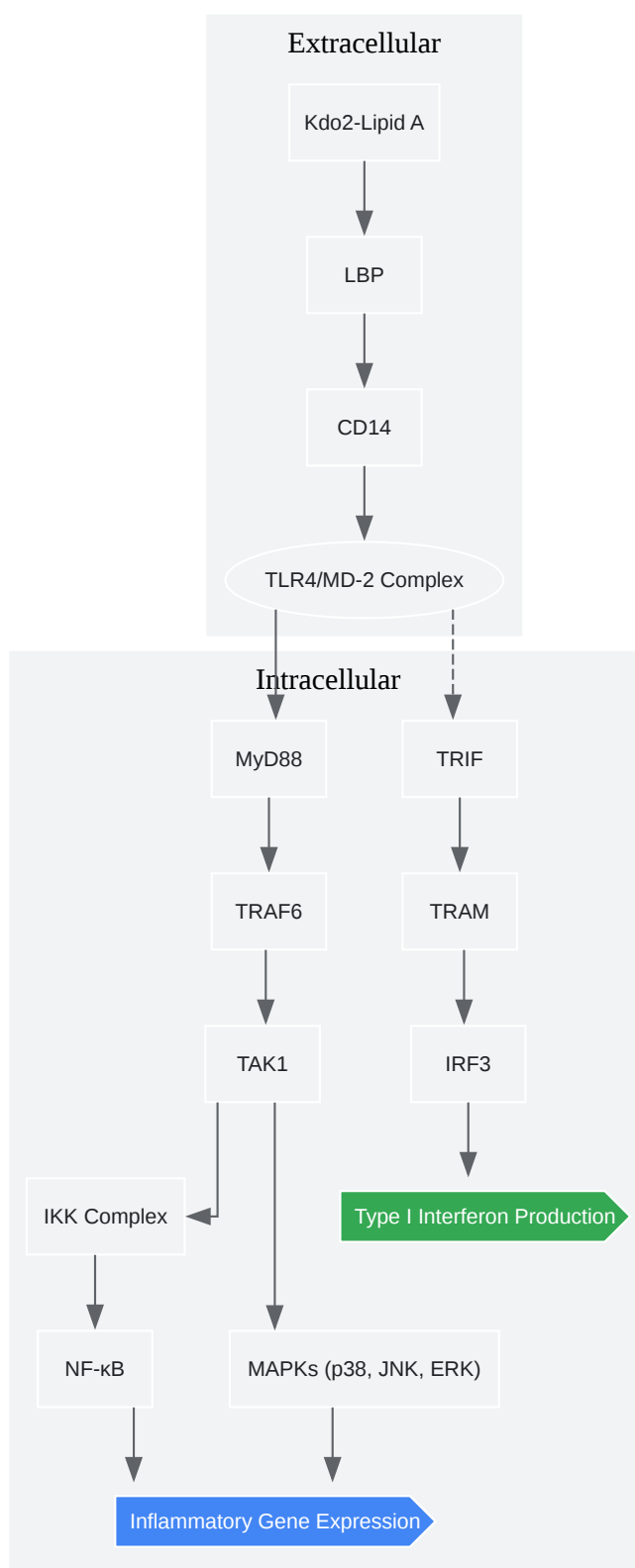
- Sample Preparation: Dissolve approximately 1 mg of purified Kdo2-Lipid A in a deuterated solvent mixture, such as CDCl_3 - CD_3OD - D_2O (2:3:1, v/v/v).^{[9][20]}
- NMR Experiments:

- Acquire a one-dimensional ^1H NMR spectrum.
- Perform two-dimensional experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish proton-proton correlations and spatial proximities.[\[4\]](#)[\[9\]](#)
- Data Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and cross-peaks in the 2D spectra. The characteristic signals for the geminal protons at position 3 of the Kdo units are typically observed between 1.7 and 2.2 ppm in the ^1H spectrum.[\[4\]](#)

Biological Activity and Signaling Pathway

Kdo2-Lipid A is a potent activator of the innate immune system through the TLR4 signaling pathway.[\[3\]](#)[\[5\]](#)[\[18\]](#)

TLR4 Signaling Pathway Activated by Kdo2-Lipid A



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